molecular formula C20H28N2O5 B13295644 Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B13295644
M. Wt: 376.4 g/mol
InChI Key: AEUXCDMHVQBTCJ-IKGGRYGDSA-N
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Description

Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound characterized by its unique hexahydropyrano[3,2-b]pyrrole structure. This compound is notable for its chiral centers and the presence of a benzyloxycarbonyl group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, including the formation of the hexahydropyrano[3,2-b]pyrrole core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the hexahydropyrano[3,2-b]pyrrole core through cyclization of appropriate precursors.

    Protection and Deprotection Steps: Introduction and removal of protecting groups such as tert-butyl and benzyloxycarbonyl to control reactivity.

    Amidation Reactions: Formation of the amide bond through reactions with amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group may play a role in binding to enzymes or receptors, while the hexahydropyrano[3,2-b]pyrrole core may influence the compound’s overall conformation and reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate is unique due to its specific stereochemistry and functional groups, which impart distinct chemical properties and reactivity compared to similar compounds. The presence of multiple chiral centers and the benzyloxycarbonyl group make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl (3R,3aS,7aS)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16+,17+/m1/s1

InChI Key

AEUXCDMHVQBTCJ-IKGGRYGDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]2[C@@H]1CCCO2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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